molecular formula C7H7NO4S B2821736 Methyl 2-(2-nitrothiophen-3-yl)acetate CAS No. 1547029-60-6

Methyl 2-(2-nitrothiophen-3-yl)acetate

Cat. No.: B2821736
CAS No.: 1547029-60-6
M. Wt: 201.2
InChI Key: SYQGOKVRCVBJJP-UHFFFAOYSA-N
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Description

Methyl 2-(2-nitrothiophen-3-yl)acetate: is an organic compound with the molecular formula C7H7NO4S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(2-nitrothiophen-3-yl)acetate typically involves the nitration of thiophene derivatives followed by esterification. One common method includes the nitration of 3-thiophenylacetic acid, followed by esterification with methanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-nitrothiophen-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Methyl 2-(2-nitrothiophen-3-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active molecules. Derivatives of thiophene have shown various pharmacological activities, including anti-inflammatory and antimicrobial properties .

Industry: In the materials science field, thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials .

Mechanism of Action

The mechanism of action of methyl 2-(2-nitrothiophen-3-yl)acetate depends on its specific application. In biological systems, its derivatives may interact with enzymes or receptors, leading to various pharmacological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

    Methyl 2-(2-aminothiophen-3-yl)acetate: A reduced form of the compound with an amino group instead of a nitro group.

    Methyl 2-(2-bromothiophen-3-yl)acetate: A halogenated derivative with a bromine atom.

    Methyl 2-(2-chlorothiophen-3-yl)acetate: A chlorinated derivative with a chlorine atom.

Uniqueness: Methyl 2-(2-nitrothiophen-3-yl)acetate is unique due to the presence of the nitro group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

IUPAC Name

methyl 2-(2-nitrothiophen-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4S/c1-12-6(9)4-5-2-3-13-7(5)8(10)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQGOKVRCVBJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(SC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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